molecular formula C13H20BrNO B1270599 N-(5-bromo-2-methoxybenzyl)pentan-3-amine CAS No. 418773-91-8

N-(5-bromo-2-methoxybenzyl)pentan-3-amine

Cat. No. B1270599
M. Wt: 286.21 g/mol
InChI Key: SAWSWYRJPRTOIR-UHFFFAOYSA-N
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Description

“N-(5-bromo-2-methoxybenzyl)pentan-3-amine” is a chemical compound with the molecular formula C13H21Br2NO . It is also known as "N-(5-bromo-2-methoxybenzyl)-3-pentanamine hydrobromide" .


Molecular Structure Analysis

The molecular weight of “N-(5-bromo-2-methoxybenzyl)pentan-3-amine” is 367.12 . The InChI code for this compound is 1S/C13H20BrNO.BrH/c1-4-12(5-2)15-9-10-8-11(14)6-7-13(10)16-3;/h6-8,12,15H,4-5,9H2,1-3H3;1H .


Physical And Chemical Properties Analysis

“N-(5-bromo-2-methoxybenzyl)pentan-3-amine” is a solid at room temperature .

Scientific Research Applications

Reactions and Complex Formation

  • Carbene Annulation to Isoindole Skeleton : Utilizing N-protected 3-bromo-2,5-dimethylpyrrols, including derivatives of N-(5-bromo-2-methoxybenzyl)pentan-3-amine, carbene annulation methodology has been applied to synthesize persubstituted isoindoloquinone (Dötz & Glänzer, 1993).

Corrosion Inhibition

  • Inhibition of Carbon Steel Corrosion : Novel diquaternary Schiff dibases derived from N,N-pentane-2,4-diylidenedipyridin-4-amine (a related compound) have shown promising results as corrosion inhibitors for carbon steel in acidic environments (Negm et al., 2012).

Polymer Science

  • Synthesis of pH-Responsive Diblock Copolymers : The compound has been used in the synthesis of new pH-responsive diblock copolymers. These polymers exhibit interesting aggregation behavior in aqueous solutions at different pH levels, which can be significant in drug delivery and gene therapy applications (Wang et al., 2012).

properties

IUPAC Name

N-[(5-bromo-2-methoxyphenyl)methyl]pentan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrNO/c1-4-12(5-2)15-9-10-8-11(14)6-7-13(10)16-3/h6-8,12,15H,4-5,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWSWYRJPRTOIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NCC1=C(C=CC(=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357907
Record name N-(5-bromo-2-methoxybenzyl)pentan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-bromo-2-methoxybenzyl)pentan-3-amine

CAS RN

418773-91-8
Record name N-(5-bromo-2-methoxybenzyl)pentan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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